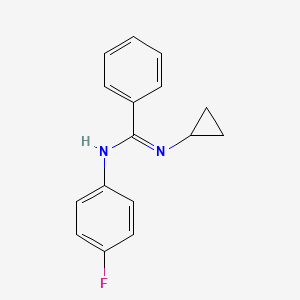
N'-cyclopropyl-N-(4-fluorophenyl)benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’-cyclopropyl-N-(4-fluorophenyl)benzenecarboximidamide” is a chemical compound with the CAS Number: 872019-57-3 . It is also known as ABT-639, and it is a potent and selective T-type calcium channel blocker.
Molecular Structure Analysis
The molecular formula of “N’-cyclopropyl-N-(4-fluorophenyl)benzenecarboximidamide” is C16H15FN2 . The molecular weight is 254.31 . The InChI Code is 1S/C16H15FN2/c17-13-6-8-14(9-7-13)18-16(19-15-10-11-15)12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,18,19) .Physical And Chemical Properties Analysis
“N’-cyclopropyl-N-(4-fluorophenyl)benzenecarboximidamide” is a powder . The storage temperature is room temperature .Scientific Research Applications
Molecular Imaging with Organic Fluorophores
A literature review on the toxicity of organic fluorophores used in molecular imaging highlights their potential for in vivo cancer diagnosis using optical imaging. Despite toxicity concerns, the fluorophores, such as indocyanine green and fluorescein, show promise due to their low toxic doses compared to the amounts used in imaging probes. This suggests a pathway for safe application in molecular diagnostics and imaging (Alford et al., 2009).
Phosphorescent Materials for OLEDs
Research on transition-metal-based phosphors with cyclometalating ligands provides methodologies for preparing phosphorescent materials for organic light-emitting diodes (OLEDs). The study explores how these compounds can be tuned across the visible spectrum for potential applications in displays and illumination devices (Chi & Chou, 2010).
Antimicrobial Properties of Monoterpenes
A review focusing on p-Cymene, a monoterpene found in over 100 plant species, discusses its antimicrobial properties. This research underscores the need for further studies to explore its use in healthcare, potentially opening doors for its application in biomaterials and nanomaterials functionalization (Marchese et al., 2017).
Benzoxaborole Compounds
A review of benzoxaborole compounds outlines their broad spectrum of applications in medicinal chemistry, including anti-bacterial, anti-fungal, and anti-inflammatory agents. This highlights the versatility of benzoxaboroles in drug development, potentially relevant to the structural considerations of N'-cyclopropyl-N-(4-fluorophenyl)benzenecarboximidamide (Nocentini et al., 2018).
Ethylene Inhibition in Fruits and Vegetables
Research on 1-methylcyclopropene (1-MCP), a compound used to inhibit ethylene perception in fruits and vegetables, showcases its commercial application to maintain product quality. This provides insights into the utility of cyclopropyl compounds in enhancing the shelf life and quality of agricultural products (Watkins, 2006).
Safety and Hazards
properties
IUPAC Name |
N'-cyclopropyl-N-(4-fluorophenyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2/c17-13-6-8-14(9-7-13)18-16(19-15-10-11-15)12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUCJDLLTCWJNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N=C(C2=CC=CC=C2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


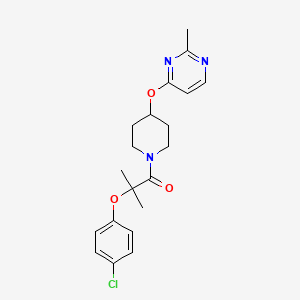
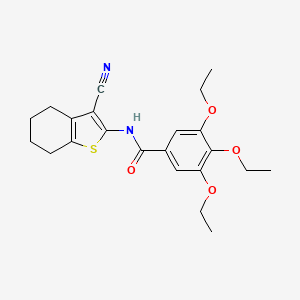
![N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid](/img/structure/B2523511.png)
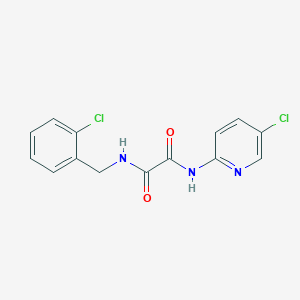
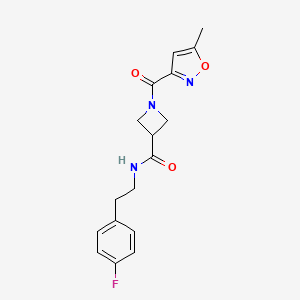
![3-benzyl-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2523516.png)

![2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2523521.png)
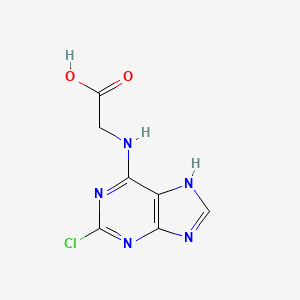
![ethyl (7Z)-2-[(N,N-diethylglycyl)amino]-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2523523.png)
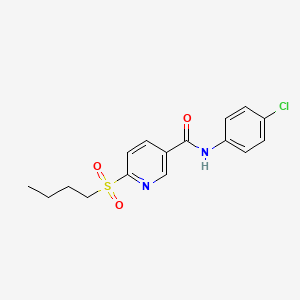
![2-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-5-nitrobenzenesulfonamide](/img/structure/B2523525.png)
![Methyl[1-(piperidin-1-yl)propan-2-yl]amine](/img/structure/B2523526.png)